molecular formula C13H17NOSi B1469525 6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine CAS No. 1346446-98-7

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Cat. No. B1469525
M. Wt: 231.36 g/mol
InChI Key: ARFBUIUTXLKOMZ-UHFFFAOYSA-N
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Description

The compound “6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trimethylsilyl ethynyl group is a common functional group in organic chemistry, often used in synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 3-[(Trimethylsilyl)ethynyl]pyridine have been synthesized through palladium-catalyzed intramolecular bis-silylation . This involves the reaction of a bromo-pyridine with ethynylbenzene derivatives in the presence of a palladium catalyst .

Scientific Research Applications

Synthesis and Characterization

  • Regioselectivity in Synthesis : The Schmidt reaction has been employed to explore regioselectivity, leading to the synthesis of pyrano[3,2-b]azepines and isomeric derivatives, showcasing the versatility of related trimethylsilyl compounds in synthesizing complex heterocycles (Požgan, Polanc, & Kočevar, 2002).
  • Coupling/Cyclization Processes : Efficient approaches to functionalized 2-substituted furo[3,2-b]pyridines have been developed, utilizing halopyridinols and undergoing coupling/cyclization processes, highlighting the compound's role in facilitating complex chemical transformations (Arcadi, Cacchi, Di Giuseppe, Fabrizi, & Marinelli, 2002).

Molecular and Crystal Structure

  • X-ray Diffraction Analysis : Investigations into the molecular and crystal structure of related compounds have provided insights into their symmetry groups and conformational properties, contributing to a deeper understanding of their chemical behavior and potential applications in material science (Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007).

Novel Synthetic Applications

  • Microwave-Activated Synthesis : The synthesis of polysubstituted dihydrofuro[2,3-b]pyridines and dihydropyrano[2,3-b]pyridines via microwave-activated inverse electron demand Diels–Alder reactions demonstrates the efficiency of utilizing trimethylsilyl-substituted compounds in modern synthetic methods, offering a rapid and diverse approach to complex heterocycles (Hajbi, Suzenet, Khouili, Lazar, & Guillaumet, 2007).

Mechanistic Studies

  • Quantum Chemistry Studies : Detailed mechanistic studies, including quantum chemical analyses, have been conducted to understand the reaction pathways of trimethylsilyl-ethynyl derivatives. These studies shed light on the complexities of molecular interactions and reaction kinetics, facilitating the design of novel synthetic routes and the development of new materials (Shagun, Medvedeva, & Mareev, 2013).

properties

IUPAC Name

2-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOSi/c1-16(2,3)8-6-11-9-12-5-4-7-15-13(12)14-10-11/h9-10H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFBUIUTXLKOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(N=C1)OCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Trimethylsilyl)ethynyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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